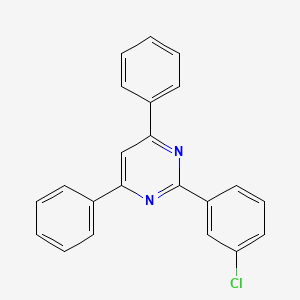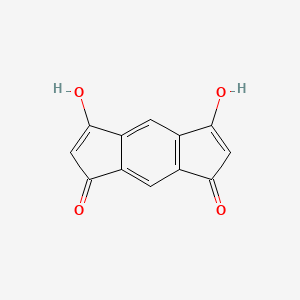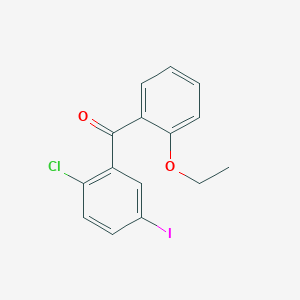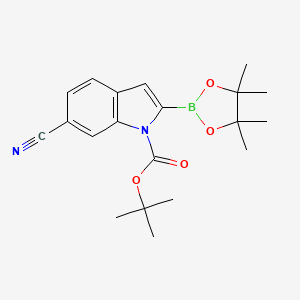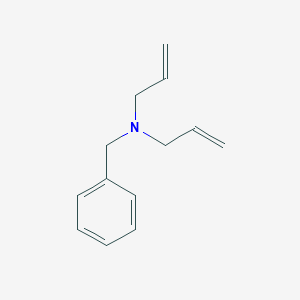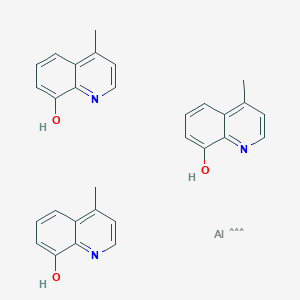
CID 51358301
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methyl-8-hydroxyquinoline)aluminum is a coordination complex where aluminum is bonded in a bidentate manner to the conjugate base of three 4-methyl-8-hydroxyquinoline ligands. This compound is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) due to its excellent stability and high fluorescence quantum yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methyl-8-hydroxyquinoline)aluminum typically involves the reaction of aluminum salts, such as aluminum chloride or aluminum nitrate, with 4-methyl-8-hydroxyquinoline in an organic solvent like isopropanol. The reaction is usually carried out under reflux conditions, followed by the addition of a base such as ammonia hydroxide to precipitate the product. The precipitate is then washed with isopropanol and purified by vacuum sublimation .
Industrial Production Methods
In industrial settings, the production of tris(4-methyl-8-hydroxyquinoline)aluminum can be scaled up by using high-purity aluminum oxide and 4-methyl-8-hydroxyquinoline. The reaction is conducted under controlled vapor conditions at temperatures ranging from 190°C to 240°C, with water removal facilitated by phosphorus anhydride .
化学反応の分析
Types of Reactions
Tris(4-methyl-8-hydroxyquinoline)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other quinoline derivatives or similar ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum complexes with different ligands .
科学的研究の応用
Tris(4-methyl-8-hydroxyquinoline)aluminum has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent material in OLEDs, providing green light emission with high efficiency.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and luminescence.
Industry: Apart from OLEDs, it is used in the development of organic solar cells and other optoelectronic devices
作用機序
The mechanism by which tris(4-methyl-8-hydroxyquinoline)aluminum exerts its effects is primarily through its interaction with light. The aluminum center in the complex facilitates the transfer of electrons, leading to the emission of light when excited. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of light as the electrons return to their ground state .
類似化合物との比較
Similar Compounds
Tris(8-hydroxyquinoline)aluminum: Known for its use in OLEDs, providing green light emission.
Bis(8-hydroxyquinoline)zinc: Another luminescent compound used in optoelectronic applications.
8-Hydroxyquinoline complexes of tin: Used in OLEDs and other electronic devices.
Uniqueness
Tris(4-methyl-8-hydroxyquinoline)aluminum is unique due to the presence of the methyl group on the quinoline ligand, which can influence its luminescent properties and stability. This makes it particularly suitable for specific applications where tailored luminescence and stability are required .
特性
分子式 |
C30H27AlN3O3 |
|---|---|
分子量 |
504.5 g/mol |
InChI |
InChI=1S/3C10H9NO.Al/c3*1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h3*2-6,12H,1H3; |
InChIキー |
ZXSSKJWTTKRRSX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.[Al] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
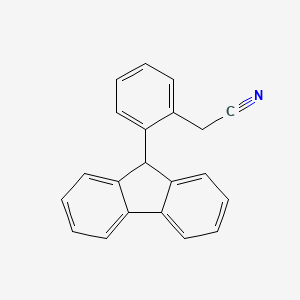
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

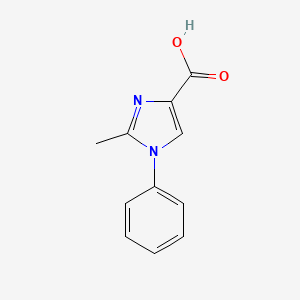
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
